![molecular formula C12H14BrNO B1293981 1-(2-Bromobutanoyl)indoline CAS No. 1119450-42-8](/img/structure/B1293981.png)
1-(2-Bromobutanoyl)indoline
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Overview
Description
1-(2-Bromobutanoyl)indoline is a biochemical used for proteomics research . It has a molecular formula of C12H14BrNO and a molecular weight of 268.16 .
Molecular Structure Analysis
The molecular structure of 1-(2-Bromobutanoyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring . This forms a two-ring heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Bromobutanoyl)indoline are not available, indoline structures are known to undergo various chemical reactions. For instance, they can be synthesized by an intramolecular Diels-Alder reaction .Physical And Chemical Properties Analysis
1-(2-Bromobutanoyl)indoline has a molecular weight of 268.16 . Its physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Pharmaceutical Development
Indoline structures are often utilized in the development of pharmaceuticals due to their biological activity. The compound “1-(2-Bromobutanoyl)indoline” could potentially be used in the synthesis of various medicinal agents, particularly those targeting cancer cells, microbes, and different types of disorders .
Synthesis of Biologically Active Compounds
Indoles, including those with an indoline structure, show various biologically vital properties. “1-(2-Bromobutanoyl)indoline” may be applied in the synthesis of indole derivatives that act as active compounds for treating various health conditions .
Anti-inflammatory Applications
Indoline derivatives have been evaluated for their anti-inflammatory properties. “1-(2-Bromobutanoyl)indoline” could be researched for its potential to lower the secretion of inflammatory cytokines in medical studies .
Mechanism of Action
Target of Action
1-(2-Bromobutanoyl)indoline is a derivative of indoline, a class of compounds that have been found to have significant biological applications . The primary targets of indoline derivatives are often multiple receptors, to which they bind with high affinity . In the case of certain indoline derivatives, they have shown protective effects against H2O2-induced death of RAW 264.7 cells and have exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .
Mode of Action
Indoline derivatives generally interact with their targets by binding to them, which can result in changes in the function of the target . For instance, some indoline derivatives have been found to exert neuroprotective effects and lower the secretion of inflammatory cytokines .
Biochemical Pathways
Indole derivatives, including 1-(2-Bromobutanoyl)indoline, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways, including those involved in inflammation and neuronal damage
Result of Action
Certain indoline derivatives have been found to have significant protective effects against neuronal damage and inflammation . They have also been found to have potential therapeutic applications in the treatment of ischemic stroke .
properties
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-2-10(13)12(15)14-8-7-9-5-3-4-6-11(9)14/h3-6,10H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHAKDWYZMWANQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobutanoyl)indoline |
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